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Compound of Interest

Compound Name: 1-hydroxy-1-phenylpropan-2-one

Cat. No.: B1202110 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1-hydroxy-1-
phenylpropan-2-one

Introduction
1-hydroxy-1-phenylpropan-2-one, also known by synonyms such as phenylacetylcarbinol, is

a secondary alpha-hydroxy ketone of significant interest in organic synthesis and

pharmaceutical development.[1][2] Its molecular structure, featuring a hydroxyl group alpha to

a carbonyl group and adjacent to a phenyl ring, imparts a unique combination of chemical

reactivity and physical properties. Understanding these characteristics, specifically its solubility

profile and acid dissociation constant (pKa), is fundamental for its effective application.

This guide provides a comprehensive analysis of the solubility and pKa of 1-hydroxy-1-
phenylpropan-2-one. It is designed for researchers, scientists, and drug development

professionals, offering not only empirical data but also the theoretical underpinnings and

detailed experimental protocols necessary for practical application. We will delve into the

causality behind its behavior in various solvent systems and its acidic nature, providing a robust

framework for its use in laboratory and industrial settings.

Core Physicochemical Properties
A summary of the key physicochemical data for 1-hydroxy-1-phenylpropan-2-one provides a

foundational overview of the compound. These values are critical for predicting its behavior in

various experimental and formulation contexts.
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Property Value Source

Molecular Formula C₉H₁₀O₂ [1][3][4]

Molecular Weight 150.17 g/mol [1][5]

Appearance
White to pale yellow crystalline

solid or oil
[2][3]

Melting Point 123-124 °C [2][5]

Boiling Point ~253 °C [2][6]

Predicted pKa 12.33 ± 0.20 [2][6]

LogP 1.309 [6]

Part 1: Solubility Profile
The solubility of an active compound is a critical determinant of its bioavailability, formulation

possibilities, and reaction kinetics. The structure of 1-hydroxy-1-phenylpropan-2-one,

containing both polar (hydroxyl, carbonyl) and non-polar (phenyl ring, methyl group) moieties,

results in a nuanced solubility profile.

Theoretical Basis of Solubility
The principle of "like dissolves like" governs solubility. The polar hydroxyl (-OH) and carbonyl

(C=O) groups are capable of forming hydrogen bonds with polar protic solvents like water.[7][8]

However, the non-polar phenyl ring and the overall carbon backbone introduce significant

hydrophobic character. For a molecule of this size, the influence of the hydrophobic portion

often dominates, leading to limited aqueous solubility.[7][8] Conversely, in organic solvents

such as ethanol, ether, and chloroform, the non-polar regions of the molecule can interact

favorably through van der Waals forces, while the polar groups can still engage in dipole-dipole

interactions, leading to much higher solubility.[3]

Observed Solubility Data
As predicted by its structure, 1-hydroxy-1-phenylpropan-2-one exhibits the following solubility

characteristics:
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Water: Relatively insoluble to sparingly soluble.[3]

Organic Solvents: Soluble in ethanol, ether, chloroform (slightly), and methanol (slightly).[2]

[3][6]

Experimental Protocol: Solubility Determination (Shake-
Flask Method)
The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining

the aqueous solubility of a compound. This protocol ensures the establishment of a true

equilibrium between the dissolved and undissolved solute.

Causality: This method is chosen for its simplicity and reliability. Achieving equilibrium is critical,

as premature measurement can lead to a significant underestimation of solubility. Temperature

control is paramount because solubility is a temperature-dependent property.

Methodology:

Preparation: Add an excess amount of 1-hydroxy-1-phenylpropan-2-one to a known

volume of the desired solvent (e.g., purified water, ethanol) in a sealed, temperature-

controlled vessel. The excess solid is crucial to ensure saturation is reached.

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a

prolonged period (typically 24-48 hours) to ensure equilibrium is established. A preliminary

study can determine the time required to reach equilibrium.

Phase Separation: Cease agitation and allow the mixture to stand, permitting the

undissolved solid to settle. Centrifugation or filtration (using a filter that does not adsorb the

solute) is then used to separate the saturated solution from the excess solid.

Quantification: Accurately measure the concentration of the solute in the clear, saturated

solution. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are

commonly employed for this purpose, using a pre-established calibration curve.

Calculation: Express the solubility in units such as mg/L, g/100mL, or mol/L.
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Step 1: Preparation

Step 2: Equilibration

Step 3: Phase Separation

Step 4: Quantification

Add excess compound
to known volume of solvent

Agitate at constant T
(24-48 hours)

Cease agitation
Allow solid to settle

Centrifuge or Filter
to get saturated solution

Analyze clear solution
(e.g., HPLC, UV-Vis)

Workflow for Shake-Flask Solubility Determination

Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Determination

Part 2: pKa Value and Acidity
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a

quantitative measure of the strength of an acid in a solution. For 1-hydroxy-1-phenylpropan-
2-one, the primary acidic proton is that of the hydroxyl group.

Theoretical Basis of Acidity
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Hydroxyl Proton: The pKa of 1-hydroxy-1-phenylpropan-2-one is predicted to be

approximately 12.33, indicating it is a very weak acid, weaker than phenols but stronger than

simple aliphatic alcohols.[2][6] This acidity stems from the deprotonation of the hydroxyl

group to form an alkoxide ion.

Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound can undergo

keto-enol tautomerism.[9][10][11] This is an equilibrium between the keto form (the standard

structure) and the enol form, which features a carbon-carbon double bond and a hydroxyl

group.[12] This process is catalyzed by both acid and base.[13] While the keto form is

generally heavily favored, the formation of the enolate intermediate under basic conditions is

responsible for the acidity of the α-hydrogen (pKa ~19-21 for typical ketones), though this is

much less acidic than the hydroxyl proton.[9][11]

Experimental Protocol: pKa Determination
(Potentiometric Titration)
Potentiometric titration is a highly accurate and standard method for determining the pKa of a

substance.[14] It involves monitoring the pH of a solution as a titrant of known concentration is

incrementally added.

Causality: This method directly measures the change in proton concentration (pH) as the acidic

site is neutralized by a base. The pKa is determined from the titration curve at the point of half-

neutralization, where the concentrations of the acid and its conjugate base are equal, providing

a direct measurement of the equilibrium constant.

Methodology:

Sample Preparation: Accurately weigh a sample of 1-hydroxy-1-phenylpropan-2-one and

dissolve it in a suitable solvent. Due to its limited water solubility, a co-solvent system (e.g.,

water-methanol or water-ethanol) may be necessary. The solution must be free of dissolved

CO₂, which can interfere with the measurement.

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH

electrode and a magnetic stirrer. Use a micro-burette to add the titrant.
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Titrant: Use a standardized, carbonate-free solution of a strong base, such as 0.1 M sodium

hydroxide (NaOH).

Titration Process: Add small, precise increments of the NaOH titrant to the sample solution.

After each addition, allow the pH reading to stabilize before recording the pH and the volume

of titrant added.

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to

generate a titration curve.

pKa Determination: Determine the equivalence point, which is the point of maximum slope

on the curve (or the peak of the first derivative plot). The volume of titrant at the point halfway

to the equivalence point corresponds to the half-equivalence point. The pH at this half-

equivalence point is equal to the pKa of the compound.
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Step 1: Preparation

Step 2: Titration Setup

Step 3: Titration

Step 4: Data Analysis

Dissolve compound in
CO2-free solvent (e.g., H2O/MeOH)

Place in vessel with
calibrated pH electrode

Add increments of
standardized NaOH

Record pH and Volume
after each addition

Plot pH vs. Volume of Titrant

Determine Equivalence Point (V_eq)

Find pH at Half-Equivalence (V_eq / 2)

Result: pKa = pH at V_eq / 2

Workflow for Potentiometric pKa Determination

Click to download full resolution via product page

Caption: Workflow for Potentiometric pKa Determination
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Conclusion and Implications
The physicochemical properties of 1-hydroxy-1-phenylpropan-2-one—specifically its limited

aqueous solubility, good solubility in organic solvents, and its character as a very weak acid

(pKa ≈ 12.33)—are direct consequences of its molecular structure. This guide has provided

both the theoretical framework to understand these properties and the practical, validated

protocols to measure them accurately. For professionals in drug development, this information

is vital for designing formulations that can achieve adequate bioavailability. For synthetic

chemists, it informs the choice of appropriate solvents and reaction conditions, particularly

concerning pH, to ensure optimal yield and prevent unwanted side reactions such as the α-

ketol rearrangement.[15][16] A thorough understanding of these fundamental parameters is,

therefore, an indispensable prerequisite for the successful application of this versatile

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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